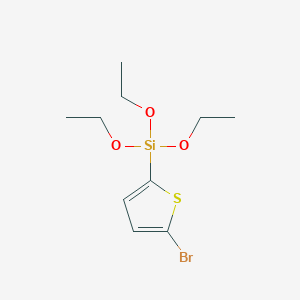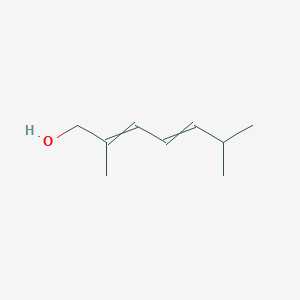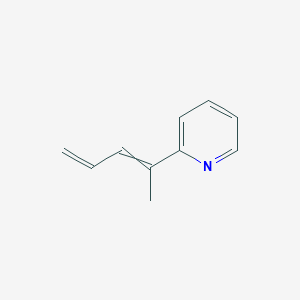
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C13H22O3 It is a derivative of cyclohexanone, featuring a cyclohexane ring substituted with a 3-(3,3-diethoxyprop-1-en-2-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3,3-diethoxyprop-1-en-2-yl derivatives under specific conditions. One common method includes the use of acid or base catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Cyclohexenone: An enone with a cyclohexane ring and a double bond.
3,3-Diethoxyprop-1-en-2-yl derivatives: Compounds with similar substituent groups but different core structures.
Uniqueness
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one is unique due to its specific combination of a cyclohexane ring and a 3-(3,3-diethoxyprop-1-en-2-yl) group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
57428-13-4 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
3-(3,3-diethoxyprop-1-en-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O3/c1-4-15-13(16-5-2)10(3)11-7-6-8-12(14)9-11/h11,13H,3-9H2,1-2H3 |
Clave InChI |
AJXQMPSLGQHJCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=C)C1CCCC(=O)C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)


![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)






![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)
